2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol
Description
Molecular Formula: C₁₃H₁₄F₂N₂O₂
CAS Number: 268,26553
Structural Features:
- A seven-membered 1,4-diazepine core with two nitrogen atoms.
- Difluoromethyl substituent at the 7-position, enhancing metabolic stability and electronic modulation.
- 4-Methoxyphenol moiety at the 5-position, contributing to hydrogen-bonding capacity and solubility.
Properties
Molecular Formula |
C13H14F2N2O2 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-4-methoxyphenol |
InChI |
InChI=1S/C13H14F2N2O2/c1-19-8-2-3-12(18)9(6-8)10-7-11(13(14)15)17-5-4-16-10/h2-3,6-7,13,17-18H,4-5H2,1H3 |
InChI Key |
QTUQEWFPSXKAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol typically involves multiple steps. The initial step often includes the formation of the diazepine ring, followed by the introduction of the difluoromethyl group. The final steps involve the attachment of the methoxyphenol group under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving diazepine rings.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol involves its interaction with specific molecular targets. The diazepine ring may interact with receptors or enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the methoxyphenol group may contribute to its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Substituent Comparison
Key Observations :
- This suggests that the target compound’s diazepine core may similarly tolerate bulky substituents without compromising reactivity .
- Electronic Effects: The methoxy group in the target compound donates electrons to the phenol ring, lowering acidity (pKa ~10) compared to non-methoxy analogs, which could influence binding interactions .
Insights :
- The target compound’s synthesis likely parallels methods in , where regioselectivity is controlled by steric and electronic factors. Fluorination steps may require specialized reagents (e.g., Selectfluor®) .
Table 3: Property Comparison
| Property | Target Compound | SC060 (CF₃ analog) | 1a (Acetylated benzodiazepine) |
|---|---|---|---|
| logP | ~2.1 (estimated) | ~2.8 | ~1.9 |
| Solubility (aq.) | Moderate | Low | Low |
| Metabolic Stability | High (due to -CF₂H) | Very High (due to -CF₃) | Moderate |
Discussion :
- Lipophilicity : The target compound’s logP is lower than SC060’s, suggesting better aqueous solubility, which is critical for oral bioavailability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism. The -CF₂H group offers a balance between stability and solubility compared to -CF₃ .
- The methoxyphenol moiety may confer antioxidant properties, differentiating it from acetylated or sulfonylated analogs .
Q & A
Q. What are the key synthetic strategies for preparing 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol?
- Methodological Answer : Synthesis typically involves multi-step procedures starting with fluorinated benzodiazepine precursors. A common approach includes: (i) Nucleophilic substitution to introduce the difluoromethyl group at position 7 of the diazepine ring. (ii) Coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenol moiety to the diazepine scaffold. (iii) Purification via column chromatography or recrystallization to isolate the target compound .
- Critical Considerations : Optimize reaction conditions (temperature, catalyst loading) to mitigate side reactions, particularly dehalogenation or ring-opening of the diazepine .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use -, -, and -NMR to confirm substitution patterns and fluorine environments. The difluoromethyl group () exhibits distinct splitting in -NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHFNO; theoretical MW: 268.2655) and isotopic patterns .
- X-ray Crystallography : Employ SHELXL for refinement to resolve the diazepine ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluoromethyl group in catalytic transformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The difluoromethyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at adjacent positions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents (e.g., DMF) used in coupling reactions .
Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during structural validation?
- Methodological Answer :
- Cross-Technique Validation : Combine -NMR with X-ray crystallography to confirm spatial arrangement. For example, crystallographic data may reveal intermolecular fluorine interactions that perturb NMR shifts .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the diazepine ring, which may cause signal broadening .
Q. What strategies optimize the compound’s stability under physiological conditions for biological studies?
- Methodological Answer :
- pH Stability Assays : Test degradation kinetics in buffers (pH 4–9) to identify labile groups (e.g., methoxy or diazepine ring).
- Protective Group Chemistry : Introduce temporary protecting groups (e.g., Boc for amines) during synthesis to enhance shelf-life .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage, reconstituting in DMSO for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
